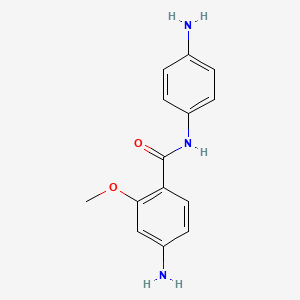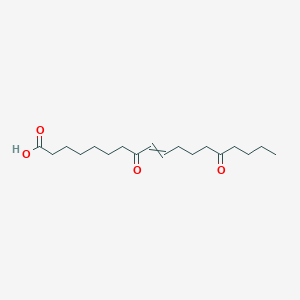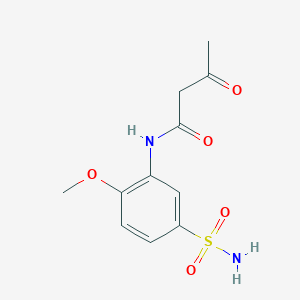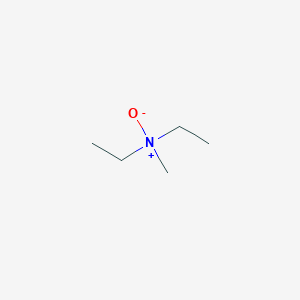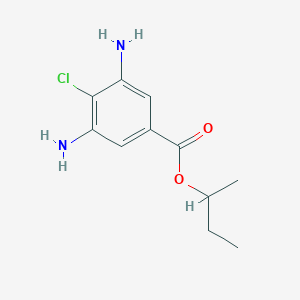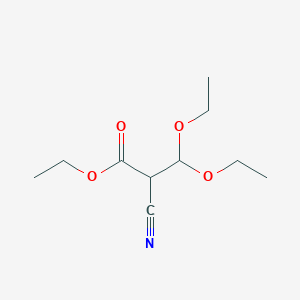
Ethyl 2-cyano-3,3-diethoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3,3-diethoxypropanoate is an organic compound with the molecular formula C10H17NO4. It is a derivative of propanoic acid and is characterized by the presence of cyano and diethoxy groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3,3-diethoxypropanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the reaction of ethyl cyanoacetate with ethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid. This reaction also proceeds via nucleophilic substitution and yields this compound as the main product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3,3-diethoxypropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted derivatives.
Hydrolysis: In the presence of acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as amides, esters, and thioesters.
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Amines.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3,3-diethoxypropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes and receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3,3-diethoxypropanoate depends on the specific reaction or application. In nucleophilic substitution reactions, the compound acts as an electrophile, with the cyano and diethoxy groups facilitating the substitution process. In biological applications, the compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Ethyl 2-cyano-3,3-diethoxypropanoate can be compared with similar compounds such as ethyl cyanoacetate and ethyl 3,3-diethoxypropanoate. While ethyl cyanoacetate lacks the diethoxy groups, ethyl 3,3-diethoxypropanoate lacks the cyano group. The presence of both cyano and diethoxy groups in this compound makes it unique and versatile in various chemical reactions and applications .
List of Similar Compounds
- Ethyl cyanoacetate
- Ethyl 3,3-diethoxypropanoate
- Ethyl 2-cyano-3,3-diphenylacrylate
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
116097-90-6 |
|---|---|
Fórmula molecular |
C10H17NO4 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3,3-diethoxypropanoate |
InChI |
InChI=1S/C10H17NO4/c1-4-13-9(12)8(7-11)10(14-5-2)15-6-3/h8,10H,4-6H2,1-3H3 |
Clave InChI |
MURYODNHHCIULJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(C#N)C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)

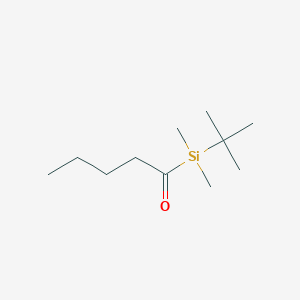
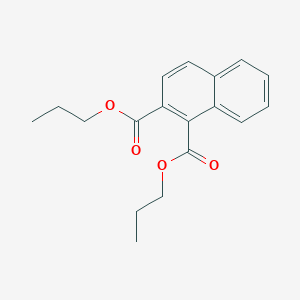
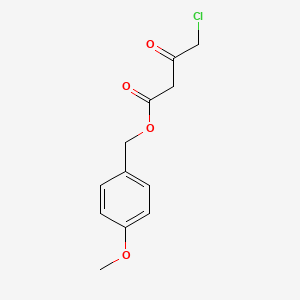
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)


![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
